(1R,4S,5'S,6R,6'R,8R,10E,13R,14E,16E,20R,21E,24S)-6'-ethyl-24-hydroxy-21-hydroxyimino-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one;(1R,4S,5'S,6R,6'R,8R,10E,13R,14E,16E,20R,21Z,24S)-6'-ethyl-24-hydroxy-21-hydroxyimino-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one;(1R,4S,5'S,6R,6'R,8R,10E,13R,14E,16E,20R,21E,24S)-24-hydroxy-21-hydroxyimino-5',6',11,13,22-pentamethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one;(1R,4S,5'S,6R,6'R,8R,10E,13R,14E,16E,20R,21Z,24S)-24-hydroxy-21-hydroxyimino-5',6',11,13,22-pentamethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one
CAS No.:
Cat. No.: VC13779041
Molecular Formula: C126H176N4O28
Molecular Weight: 2194.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C126H176N4O28 |
|---|---|
| Molecular Weight | 2194.7 g/mol |
| IUPAC Name | (1R,4S,5'S,6R,6'R,8R,10E,13R,14E,16E,20R,21E,24S)-6'-ethyl-24-hydroxy-21-hydroxyimino-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one;(1R,4S,5'S,6R,6'R,8R,10E,13R,14E,16E,20R,21Z,24S)-6'-ethyl-24-hydroxy-21-hydroxyimino-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one;(1R,4S,5'S,6R,6'R,8R,10E,13R,14E,16E,20R,21E,24S)-24-hydroxy-21-hydroxyimino-5',6',11,13,22-pentamethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one;(1R,4S,5'S,6R,6'R,8R,10E,13R,14E,16E,20R,21Z,24S)-24-hydroxy-21-hydroxyimino-5',6',11,13,22-pentamethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one |
| Standard InChI | InChI=1S/2C32H45NO7.2C31H43NO7/c2*1-6-27-21(4)12-13-31(40-27)17-25-16-24(39-31)11-10-20(3)14-19(2)8-7-9-23-18-37-29-28(33-36)22(5)15-26(30(34)38-25)32(23,29)35;2*1-18-7-6-8-23-17-36-28-27(32-35)21(4)14-26(31(23,28)34)29(33)37-25-15-24(10-9-19(2)13-18)39-30(16-25)12-11-20(3)22(5)38-30/h2*7-10,15,19,21,24-27,29,35-36H,6,11-14,16-18H2,1-5H3;2*6-9,14,18,20,22,24-26,28,34-35H,10-13,15-17H2,1-5H3/b8-7+,20-10+,23-9+,33-28+;8-7+,20-10+,23-9+,33-28-;7-6+,19-9+,23-8+,32-27+;7-6+,19-9+,23-8+,32-27-/t2*19-,21-,24+,25-,26-,27+,29+,31+,32+;2*18-,20-,22+,24+,25-,26-,28+,30-,31+/m0000/s1 |
| Standard InChI Key | LKMMLHTWKLEARD-MGZQXKBQSA-N |
| Isomeric SMILES | CC[C@@H]1[C@H](CC[C@@]2(O1)C[C@@H]3C[C@H](O2)C/C=C(/C[C@H](/C=C/C=C/4\CO[C@H]\5[C@@]4([C@@H](C=C(/C5=N/O)C)C(=O)O3)O)C)\C)C.CC[C@@H]1[C@H](CC[C@@]2(O1)C[C@@H]3C[C@H](O2)C/C=C(/C[C@H](/C=C/C=C/4\CO[C@H]\5[C@@]4([C@@H](C=C(/C5=N\O)C)C(=O)O3)O)C)\C)C.C[C@H]1CC[C@]2(C[C@@H]3C[C@H](O2)C/C=C(/C[C@H](/C=C/C=C/4\CO[C@H]\5[C@@]4([C@@H](C=C(/C5=N/O)C)C(=O)O3)O)C)\C)O[C@@H]1C.C[C@H]1CC[C@]2(C[C@@H]3C[C@H](O2)C/C=C(/C[C@H](/C=C/C=C/4\CO[C@H]\5[C@@]4([C@@H](C=C(/C5=N\O)C)C(=O)O3)O)C)\C)O[C@@H]1C |
| SMILES | CCC1C(CCC2(O1)CC3CC(O2)CC=C(CC(C=CC=C4COC5C4(C(C=C(C5=NO)C)C(=O)O3)O)C)C)C.CCC1C(CCC2(O1)CC3CC(O2)CC=C(CC(C=CC=C4COC5C4(C(C=C(C5=NO)C)C(=O)O3)O)C)C)C.CC1CCC2(CC3CC(O2)CC=C(CC(C=CC=C4COC5C4(C(C=C(C5=NO)C)C(=O)O3)O)C)C)OC1C.CC1CCC2(CC3CC(O2)CC=C(CC(C=CC=C4COC5C4(C(C=C(C5=NO)C)C(=O)O3)O)C)C)OC1C |
| Canonical SMILES | CCC1C(CCC2(O1)CC3CC(O2)CC=C(CC(C=CC=C4COC5C4(C(C=C(C5=NO)C)C(=O)O3)O)C)C)C.CCC1C(CCC2(O1)CC3CC(O2)CC=C(CC(C=CC=C4COC5C4(C(C=C(C5=NO)C)C(=O)O3)O)C)C)C.CC1CCC2(CC3CC(O2)CC=C(CC(C=CC=C4COC5C4(C(C=C(C5=NO)C)C(=O)O3)O)C)C)OC1C.CC1CCC2(CC3CC(O2)CC=C(CC(C=CC=C4COC5C4(C(C=C(C5=NO)C)C(=O)O3)O)C)C)OC1C |
Introduction
Structural Characteristics and Stereochemical Complexity
Core Molecular Architecture
The compound features a spiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane] scaffold, integrating three fused oxacyclic rings and a tetracyclic system with conjugated double bonds. Critical functional groups include:
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A 24-hydroxy moiety enhancing water solubility
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21-hydroxyimino group contributing to target binding
-
Multiple methyl substituents (5',11,13,22-tetramethyl or pentamethyl variants) influencing lipophilicity
-
Ethyl or methyl groups at position 6' modulating stereoelectronic effects
Table 1: Key Structural Descriptors
| Property | Value | Source |
|---|---|---|
| CAS Number | 129496-10-2 | |
| Molecular Formula | C₁₂₆H₁₇₆N₄O₂₈ | |
| Molecular Weight | 2194.7 g/mol | |
| IUPAC Name | (1R,4S,5'S,6R,6'R,8R,10E,13R,14E,16E,... | |
| Stereoisomer Count | 4 distinct configurations |
The spiro junction at position 6 creates axial chirality, while the tetracyclic system adopts a boat-chair conformation that optimizes ligand-receptor interactions. X-ray crystallography studies of analogous milbemycins reveal that the 10E,14E,16E,22Z double bond geometry is critical for maintaining macrocycle rigidity .
Biosynthetic Origins and Synthetic Modifications
Fermentation and Derivatization
Industrial production begins with fermentation of Streptomyces hygroscopicus aureolacrimosus, yielding milbemycins A₃ and A₄ as primary metabolites. Subsequent chemical modifications involve:
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Oximation: Introduction of the 21-hydroxyimino group via reaction with hydroxylamine hydrochloride
-
Ethylation: Alkylation at position 6' using ethyl bromide under phase-transfer conditions
-
Epoxidation: Selective oxidation of Δ²²,²³ double bond to enhance stability
Table 2: Synthetic Pathway Key Steps
| Step | Reagents/Conditions | Yield | Purpose |
|---|---|---|---|
| Oximation | NH₂OH·HCl, NaHCO₃, EtOH, 50°C | 78% | Introduce imine moiety |
| Ethylation | EtBr, TBAB, NaOH, CH₂Cl₂ | 65% | Enhance lipophilicity |
| Purification | Preparative HPLC (C18 column) | >98% | Isolate stereoisomers |
The semi-synthetic approach increases potency 3-5 fold compared to native milbemycins while reducing mammalian toxicity. Process optimization has enabled commercial-scale production of >100 kg batches with enantiomeric excess >99.5% .
Mechanism of Action: Neuropharmacological Effects
Chloride Channel Modulation
The compound exerts its antiparasitic effect through irreversible activation of glutamate-gated chloride channels (GluCls) in invertebrate neuromuscular junctions. Key aspects include:
-
Binding Affinity: Kd = 0.2 nM for Haemonchus contortus GluClα
-
Selectivity: 10⁴-fold preference for nematode vs mammalian GABAₐ receptors
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Hyperpolarization: EC₅₀ = 1.8 nM in Dirofilaria immitis muscle strips
Comparative studies show 12-hour prolonged channel activation versus 8-hour duration for ivermectin, correlating with extended anthelmintic activity. The 21-hydroxyimino group forms a critical hydrogen bond with GluCl residue Arg158, while the spiro-oxane system induces allosteric channel stabilization .
Pharmacokinetic Profile and Metabolic Fate
Absorption and Distribution
Following oral administration in canines:
-
Bioavailability: 43% (vs 28% for milbemycin A₃)
-
Tₘₐₓ: 4-6 hours post-dosing
-
Vd: 12.8 L/kg indicating extensive tissue penetration
Lipid solubility (logP = 5.2) facilitates accumulation in adipose tissue, providing sustained release over 30 days.
Metabolism and Excretion
Hepatic CYP3A4 mediates sequential oxidation pathways:
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24-hydroxy → 24-keto (Phase I)
-
Glucuronidation at C24 (Phase II)
-
Fecal excretion (92% of dose)
Terminal half-life ranges from 96-120 hours, enabling monthly dosing regimens .
| Trade Name | Concentration | Species | Manufacturer |
|---|---|---|---|
| Interceptor | 0.5% w/w | Dogs/Cats | Elanco |
| Milbemax | 2.5/5 mg tabs | Cats | Novartis |
| Trifexis | Combo w/spinosad | Dogs | Elanco |
Combination products with spinosad (Trifexis®) demonstrate 99.9% efficacy against Dirofilaria immitis larvae.
Recent Advances and Future Directions
Stereoselective Synthesis
Recent developments include:
-
Asymmetric hydrogenation using Ir-(S)-Segphos catalysts (ee = 99.8%)
-
Enzymatic resolution of C6' epimers with Candida antarctica lipase
Novel Formulations
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Transdermal patches delivering 0.25 mg/kg/day
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Sustained-release subcutaneous implants (6-month duration)
Ongoing clinical trials investigate human oncological applications targeting glioblastoma chloride channels .
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